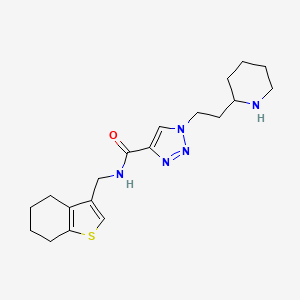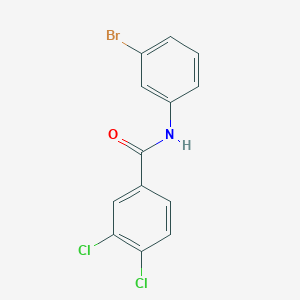![molecular formula C19H17N5O B5564071 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is a chemical compound that belongs to the class of pyrazoloquinolines . It has been studied for its potential pharmacological properties .
Synthesis Analysis
The synthesis of pyrazoloquinolines like “N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” generally involves multicomponent reactions . The corresponding acids upon condensation and hydrolysis followed by cyclization yield pyrazoloquinolines .Molecular Structure Analysis
The molecular structure of “N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is characterized by a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” can be inferred from its IR spectrum and NMR spectrum .Applications De Recherche Scientifique
Synthesis and Regioselectivity
- Synthesis of Antioxidant Pyrazoloquinoline Derivatives : A study explored the condensation of hydrazine derivatives with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, yielding new antioxidant pyrazoloquinoline derivatives. DFT analysis confirmed the structures of the synthesized compounds, highlighting their regioselectivity and potential antioxidant properties (Tomassoli et al., 2016).
Biological Investigations
Antimicrobial and Antioxidant Properties : Another study reported on the synthesis of quinolinyl chalcones containing a pyrazole group, exhibiting promising antimicrobial properties against various strains and moderate antioxidant activity. This research demonstrates the potential therapeutic applications of such derivatives (Prasath et al., 2015).
Potential Antimicrobial Agents : Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. The study detailed the reaction processes and chemical structures, providing a basis for further exploration of these compounds in antimicrobial applications (Holla et al., 2006).
Chemical Synthesis Techniques
- Microwave-assisted Synthesis : A microwave-assisted synthesis technique for pyrazoloquinolinone derivatives was developed, offering advantages such as good yields, simple workup, and shorter reaction times. This method underscores the efficiency of modern synthetic approaches in producing complex molecules (Peng et al., 2009).
Molecular Interactions and Stability
- Supramolecular Interactions : Research into the supramolecular interactions between nicotinamide derivatives and aromatic dicarboxylic acids revealed the formation of complex multicomponent crystals. These findings have implications for understanding the molecular interactions and stability of pharmaceutical compounds (Das et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]quinolines, have been reported to exhibit inhibitory activity against class ii c-met
Mode of Action
It is known that pyrazolo[3,4-b]quinolines can inhibit biofilm formation in a dose-dependent manner This suggests that the compound may interact with its targets to block certain biological processes, such as biofilm formation
Biochemical Pathways
Related compounds have been shown to inhibit biofilm formation, suggesting that they may affect pathways related to bacterial growth and survival . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Related compounds have been shown to inhibit biofilm formation , suggesting that this compound may have similar effects
Orientations Futures
Propriétés
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-3-24-18-15(11-14-5-4-12(2)10-16(14)21-18)17(23-24)22-19(25)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMXEKJKLGSGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)
![3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)
![7-(6-chloro-1,3-benzothiazol-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5564022.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)


![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)
![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)
![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)


![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)